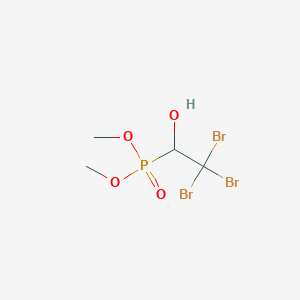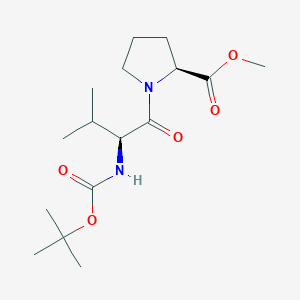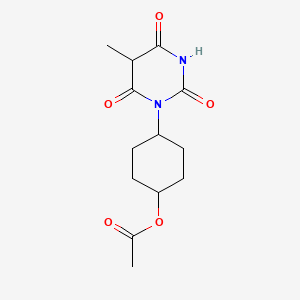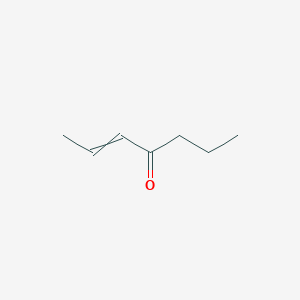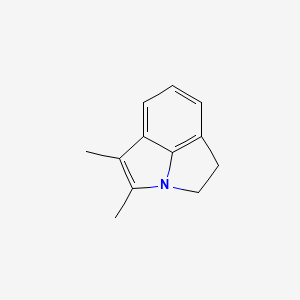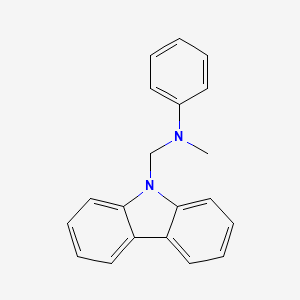![molecular formula C11H10BrN3O2 B14161233 Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester CAS No. 3994-25-0](/img/structure/B14161233.png)
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester is a chemical compound with the molecular formula C11H10BrN3O2. This compound contains a variety of functional groups, including an ester, a nitrile, and a hydrazone, making it a versatile molecule in organic synthesis and research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester typically involves the reaction of 4-bromoaniline with ethyl cyanoacetate in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or the hydrazone to a hydrazine.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines .
Applications De Recherche Scientifique
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. Additionally, the nitrile group can participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, [(4-chlorophenyl)hydrazono]cyano-, ethyl ester
- Acetic acid, [(4-fluorophenyl)hydrazono]cyano-, ethyl ester
- Acetic acid, [(4-methylphenyl)hydrazono]cyano-, ethyl ester
Uniqueness
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This makes it a valuable compound in synthetic organic chemistry for the development of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
3994-25-0 |
|---|---|
Formule moléculaire |
C11H10BrN3O2 |
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
ethyl 2-[(4-bromophenyl)hydrazinylidene]-2-cyanoacetate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10(7-13)15-14-9-5-3-8(12)4-6-9/h3-6,14H,2H2,1H3 |
Clé InChI |
MIIDWYHCQGZJDD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)


